N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms. The presence of the methoxyphenyl group and the diethylamino group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.
Attachment of the diethylamino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological effects.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-(3-methoxyphenyl)propanamide: Lacks the oxadiazole ring, resulting in different chemical properties and reactivity.
3-(3-methoxyphenyl)-1,2,4-oxadiazole: Lacks the diethylamino group, affecting its potential biological activities.
N,N-diethyl-3-(3-phenyl)-1,2,4-oxadiazol-5-yl]propanamide: Lacks the methoxy group, leading to different chemical behavior.
Uniqueness
N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the combination of the 1,2,4-oxadiazole ring, methoxyphenyl group, and diethylamino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-19(5-2)15(20)10-9-14-17-16(18-22-14)12-7-6-8-13(11-12)21-3/h6-8,11H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUWNYZGKOHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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